3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile
Description
This compound features a 1,3-benzothiadiazole core substituted with a 3-methyl group and two sulfonyl oxygen atoms (2,2-dioxo), forming a bicyclic system. A piperidine ring is attached to the benzothiadiazole via a nitrogen atom at position 1. The piperidine’s nitrogen is further connected to a benzoyl group bearing a nitrile substituent at the meta position. While direct evidence of its biological activity is absent in the provided data, structural analogs indicate applications in neurological disorders (e.g., acetylcholinesterase inhibition) or anticancer research due to benzothiazole/piperidine motifs .
Properties
IUPAC Name |
3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-22-18-7-2-3-8-19(18)24(28(22,26)27)17-9-11-23(12-10-17)20(25)16-6-4-5-15(13-16)14-21/h2-8,13,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOHGZYLGUMAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 429.5 g/mol. The structure includes a piperidine ring, a benzothiadiazole moiety, and a benzonitrile group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 2034508-53-5 |
Biological Activity
Research indicates that compounds similar to 3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile exhibit various biological activities including:
- Antitumor Activity : Studies have shown that benzothiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various bacterial strains and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and obesity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with DNA : The benzothiadiazole moiety could intercalate with DNA, leading to disruptions in replication and transcription processes.
- Enzyme Modulation : It may inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
Case Study 1: Antitumor Effects
A study published in Cancer Research evaluated the effects of similar benzothiadiazole compounds on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates at concentrations as low as 10 µM. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Activity
Research conducted by Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
Pharmacological and Physicochemical Insights
- Lipophilicity : The piperidine/benzothiadiazole in the target compound enhances membrane permeability, akin to ’s Alzheimer’s-active analogs .
- Electron-Withdrawing Groups : The nitrile and sulfonyl groups in the target compound may improve metabolic stability compared to analogs with propoxy () or thioether linkages () .
- Bioactivity : While the target compound’s benzonitrile group is shared with ’s pyridine derivative, the latter’s trifluoromethyl group may confer distinct target selectivity (e.g., kinases vs. acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
